Ecane-2,10-dione (non-preferred name)
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Overview
Description
N-Demethylerythromycin A: is a minor co-metabolite of erythromycin, produced by the bacterium Saccharopolyspora erythraea. It is a derivative of erythromycin, which is a well-known antibiotic used to treat various bacterial infections. The molecular formula of N-Demethylerythromycin A is C36H65NO13, and it has a molecular weight of 719.90 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Demethylerythromycin A can be synthesized from erythromycin through a demethylation process. This involves the removal of a methyl group from the erythromycin molecule. The demethylation can be achieved using various chemical reagents and conditions, such as:
Oxidative demethylation: using oxidizing agents like hydrogen peroxide or peracids.
Reductive demethylation: using reducing agents like lithium aluminum hydride.
Industrial Production Methods: Industrial production of N-Demethylerythromycin A typically involves fermentation processes using genetically modified strains of Saccharopolyspora erythraea. These strains are engineered to produce higher yields of N-Demethylerythromycin A by optimizing the fermentation conditions, such as temperature, pH, and nutrient supply .
Chemical Reactions Analysis
Types of Reactions: N-Demethylerythromycin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form demethylated analogs.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Demethylated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Demethylerythromycin A has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of erythromycin and its derivatives.
Biology: It is used in studies to understand the biosynthesis and metabolic pathways of erythromycin.
Medicine: It is investigated for its potential antibiotic properties and its role as an impurity in commercial erythromycin preparations.
Mechanism of Action
N-Demethylerythromycin A exerts its effects by binding to the bacterial ribosome, similar to erythromycin. This binding inhibits protein synthesis by preventing the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome. This action ultimately leads to the inhibition of bacterial growth. The molecular targets involved are the 50S subunit of the bacterial ribosome and the associated ribosomal RNA .
Comparison with Similar Compounds
- Erythromycin A
- Erythromycin B
- Erythromycin C
- Clarithromycin
Comparison: N-Demethylerythromycin A is unique due to the absence of a methyl group compared to erythromycin A. This structural difference results in a narrower spectrum of antibiotic activity and reduced potency compared to erythromycins A, B, and C. it serves as an important intermediate in the biosynthesis and metabolic pathways of erythromycin and its derivatives .
Properties
IUPAC Name |
14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H65NO13/c1-13-24-36(10,44)29(40)19(4)26(38)17(2)15-34(8,43)31(50-33-27(39)23(37-11)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-35(9,45-12)30(41)22(7)47-25/h17-25,27-31,33,37,39-41,43-44H,13-16H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOOBKBDBNRQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H65NO13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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